molecular formula C14H16ClNO5 B13935869 Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate CAS No. 380394-92-3

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate

Cat. No.: B13935869
CAS No.: 380394-92-3
M. Wt: 313.73 g/mol
InChI Key: MUGDWPUKNQLUTG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is a benzoate derivative characterized by a 5-chloro substituent on the aromatic ring and a 4-ethoxy-4-oxobutanamido group at the 2-position.

Properties

CAS No.

380394-92-3

Molecular Formula

C14H16ClNO5

Molecular Weight

313.73 g/mol

IUPAC Name

methyl 5-chloro-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C14H16ClNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)

InChI Key

MUGDWPUKNQLUTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate

Detailed Synthetic Procedure

Preparation of Methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate

This intermediate is a key precursor in the synthesis pathway, prepared as follows:

  • Reactants: Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate (585 g), ethyl-4-bromo butyrate (369.6 g), and potassium carbonate (664 g).
  • Solvent: Dimethylformamide (4400 mL).
  • Conditions: The mixture is stirred at room temperature, then heated to 120 °C and maintained for 2 hours.
  • Work-up: The reaction mass is poured into water, filtered, and the solid is dried.
  • Yield: 726 g of the product obtained.

This method is referenced in US Patent US2013/190490 (paragraphs 0052; 0053) and represents a nucleophilic substitution reaction where the sulfonyl-protected amine is alkylated by ethyl-4-bromo butyrate under basic conditions.

General Procedures for Related Amide Syntheses

A comprehensive procedure for synthesizing related amides, which can be adapted for this compound, involves:

  • Use of isocyanates and β-ketoamides as starting materials.
  • Employing magnesium chloride (MgCl2) and potassium hydroxide (KOH) as catalysts and bases respectively.
  • Conducting the reaction in ethanol at room temperature (~25 °C).
  • Reaction time typically 1 hour with monitoring by thin-layer chromatography (TLC).
  • Purification by flash silica gel chromatography.

Example Reaction Conditions:

Reagent Amount Role
β-Ketoamide (e.g., 2a) 0.5 mmol Substrate
MgCl2 1.2 equivalents Catalyst
KOH (85%+) 1.2 equivalents Base
Ethanol 3 mL Solvent
Isocyanate (e.g., 1a) 1.2 equivalents Reactant

Under these conditions, yields of up to 91% for related malonamide compounds have been reported.

Optimization of Catalyst Loading

The amount of MgCl2 significantly affects yield:

Entry MgCl2 (equiv) Yield of product (%)
1 0.2 19
2 0.5 45
3 1.2 91

This data indicates that 1.2 equivalents of MgCl2 are necessary for optimal conversion in the amide formation step.

Analytical and Purification Techniques

  • Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates.
  • Purification is achieved by flash chromatography on silica gel (200–300 mesh), employing solvent mixtures such as petroleum ether (PE) and ethyl acetate (EA) typically in ratios like 3:1 or 1:1.
  • Structural confirmation and purity assessment are conducted by:
    • Proton and carbon-13 nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR).
    • High-resolution mass spectrometry (HRMS) using electrospray ionization orthogonal acceleration time-of-flight (ESI-OA-TOF).
    • Melting point determination.

Summary of Research Findings

Aspect Details
Key Intermediate Methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate
Reaction Conditions Potassium carbonate in DMF, 120 °C, 2 h
Catalysts and Bases MgCl2 (1.2 equiv), KOH (1.2 equiv) in ethanol, 25 °C
Yield Up to 91% in amide coupling steps
Purification Flash chromatography with PE/EA solvent systems
Analytical Methods ¹H NMR, ¹³C NMR, HRMS, melting point, TLC
Source Diversity Patent literature (US2013/190490), peer-reviewed Green Chemistry journal supporting info

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Tolvaptan, it plays a role in modulating the activity of vasopressin receptors, which are involved in water and electrolyte balance in the body .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Routes : and indicate that methyl benzoate derivatives are often synthesized via nucleophilic acyl substitutions or reductive amination, but the target compound’s branched amide may require specialized coupling reagents .
  • Crystallography : Tools like SHELXL () are critical for resolving complex structures, particularly when analyzing substituent effects on crystal packing .

Biological Activity

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is a synthetic organic compound with the molecular formula C14H16ClNO5 and a molecular weight of approximately 313.73 g/mol. This compound features a chloro substituent at the 5-position of the benzoate ring and an amide functional group derived from 4-ethoxy-4-oxobutanoic acid, which contributes to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Physical Properties

  • Molecular Formula : C14H16ClNO5
  • Molecular Weight : 313.73 g/mol
  • CAS Number : 247237-43-0

This compound exhibits biological activity through various mechanisms that may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
  • Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, which could elucidate its mechanism of action in therapeutic contexts.
  • Potential Antimicrobial Activity : Given its structural similarities to other bioactive compounds, it may exhibit antimicrobial properties that warrant further investigation.

Research Findings

  • In Vitro Studies : Preliminary studies have shown that this compound has significant effects on cell lines, indicating potential cytotoxicity against certain cancer types.
  • Pharmacological Profiling : The compound has been evaluated for its pharmacological properties, showing promise as a lead compound in drug development due to its unique structure that may effectively interact with biological targets.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic applications:

  • A study demonstrated that similar chloro-substituted benzoates exhibited enhanced binding affinity to serotonin receptors, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 4-chloro-2-(5-methoxy-1,5-dioxopentyl)methylamino benzoateC14H16ClNContains a methoxy group; different amine structure
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl esterC15H14ClNO4SSulfonyl group present; distinct pharmacological profile
Methyl 2-(4-bromo-3-oxobutanoyl)amino benzoateC12H12BrNO3Bromo substituent; different oxobutanoic acid derivative

The unique combination of chloro and ethoxy groups along with the oxobutyl chain in this compound may confer distinct biological activities compared to these similar compounds.

Q & A

What are the critical considerations for synthesizing Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling 5-chloro-2-aminobenzoic acid derivatives with activated 4-ethoxy-4-oxobutanoic acid precursors. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimide reagents (e.g., DCC or EDC) with NHS to form an active ester intermediate.
  • Nucleophilic acyl substitution : React the activated ester with the amine group of the benzoate derivative under inert atmosphere (N₂ or Ar) to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures improves purity .
    Yield Optimization :
  • Maintain stoichiometric excess of the acylating agent (1.2–1.5 equiv).
  • Control temperature (0–5°C during activation, room temperature for coupling).
  • Monitor reaction progress via TLC or LC-MS to terminate before side reactions (e.g., ester hydrolysis) dominate.

How is X-ray crystallography employed to confirm the molecular structure and intermolecular interactions of this compound?

Advanced Methodology:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and non-covalent interactions:

  • Crystal Growth : Slow evaporation of methanol solutions yields colorless needle-like crystals suitable for SCXRD .
  • Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Measure reflections at 296 K with θ range 1.8–25.3° .
  • Key Parameters :
    • Space group: Orthorhombic P212121P2_12_12_1
    • Unit cell dimensions: a=9.1480A˚,b=10.742A˚,c=23.258A˚a = 9.1480 \, \text{Å}, b = 10.742 \, \text{Å}, c = 23.258 \, \text{Å}
    • RR-factor: 0.063; wRwR-factor: 0.114 .
  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, forming a 3D network. Dihedral angles between aromatic rings (e.g., 41.6°) reveal conformational flexibility .

What spectroscopic techniques are most effective for characterizing functional groups in this compound?

Basic Methodology:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm, singlet), and ethoxy groups (δ 1.2–1.4 ppm, triplet).
    • ¹³C NMR : Confirm carbonyl signals (amide C=O at ~170 ppm, ester C=O at ~165 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (amide I), and ~1540 cm⁻¹ (amide II) validate functional groups .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion [M+H]+[M+H]^+ at m/zm/z 453.92 (C₂₁H₂₄ClNO₆S) .

How does computational modeling (e.g., DFT) support the interpretation of experimental data for this compound?

Advanced Research Application:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)):

  • Geometry Optimization : Compare calculated bond lengths/angles with SCXRD data to validate experimental structure.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for predicting reactivity (e.g., amide nitrogen as a nucleophilic site) .
  • Hydrogen Bond Analysis : Simulate interaction energies (e.g., C–H⋯O) to explain crystal packing trends .

What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Considerations:

  • Solubility :
    • High solubility in polar aprotic solvents (DMF, DMSO).
    • Moderate solubility in methanol, ethyl acetate; low in water (<0.1 mg/mL) .
  • Stability :
    • Hydrolytically sensitive: Store at -20°C under inert gas.
    • Degrades in acidic/basic conditions (pH <4 or >10): Monitor via HPLC .

What strategies are used to resolve contradictions in spectral or crystallographic data during structural elucidation?

Advanced Analysis:

  • Cross-Validation : Compare SCXRD data with NMR/IR to confirm functional group assignments. Discrepancies (e.g., unexpected torsion angles) may indicate polymorphism .
  • Dynamic NMR : Detect conformational exchange in solution (e.g., restricted rotation of amide groups) that SCXRD static models may miss .
  • Rietveld Refinement : For powder samples, refine against XRD data to resolve phase purity issues .

How is this compound utilized as an intermediate in medicinal chemistry research?

Research Application:

  • Quinoline Synthesis : The sulfonamido and ester groups facilitate cyclization reactions to form quinoline derivatives with potential bioactivity .
  • Structure-Activity Relationship (SAR) Studies : Modify the ethoxy or methyl groups to assess impact on antimicrobial or anti-inflammatory activity .

What safety protocols are recommended for handling this compound in laboratory settings?

Safety Methodology:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .

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